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Introduction
Ceramide NP is a vital component of the skin's barrier, playing a crucial role in preventing

water loss and protecting against environmental stressors. It is a subtype of ceramide

composed of a non-hydroxy fatty acid and a phytosphingosine base.[1] In the stratum corneum,

the outermost layer of the epidermis, ceramides constitute approximately 50% of the total lipid

content.[2] The synthesis of ceramides, including Ceramide NP, is intricately linked to the

differentiation of keratinocytes. As these cells mature and move towards the skin's surface,

their lipid profile changes, with a notable increase in ceramide content.[3][4] This process is

essential for the formation of a functional epidermal barrier.

These application notes provide a detailed standard operating procedure for the extraction and

quantification of Ceramide NP from cultured human keratinocytes. The protocols outlined

below cover cell culture and differentiation, lipid extraction, and quantitative analysis using

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation
The yield of Ceramide NP from cultured human keratinocytes can vary depending on the

differentiation state of the cells, culture conditions, and the specific cell line or primary cells
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used. Differentiation protocols, such as increasing calcium concentration in the culture medium,

have been shown to significantly increase ceramide synthesis.[5] While exact yields per cell are

not consistently reported across the literature, the following table provides a representative

expectation of Ceramide NP levels in undifferentiated versus differentiated keratinocytes,

based on the principle of increased ceramide production upon differentiation.

Cell State
Expected Ceramide NP
Yield (relative)

Key Culture Condition

Undifferentiated (Proliferating) Lower
Low Calcium Medium (~0.07

mM)

Differentiated Higher
High Calcium Medium (~1.2

mM)

Note: Absolute quantification requires the use of an appropriate internal standard, such as

C17:0 Ceramide.[6]

Experimental Protocols
Human Keratinocyte Culture and Differentiation
This protocol is designed to culture human keratinocytes and induce differentiation to enhance

the production of Ceramide NP.

Materials:

Primary Human Keratinocytes or a keratinocyte cell line (e.g., HaCaT)

Keratinocyte Growth Medium (KGM), low calcium (e.g., KGM-Gold™)

Dulbecco's Modified Eagle Medium (DMEM)

Ham's F-12 Nutrient Mixture

Fetal Bovine Serum (FBS)

Calcium Chloride (CaCl2)
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Insulin

Vitamin C

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA solution

Cell culture flasks or plates

Humidified incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Culture human keratinocytes in KGM (low calcium, ~0.07 mM) in cell culture

flasks or plates until they reach 60-70% confluency.[5]

Initiation of Differentiation (Early Differentiation): To initiate differentiation, switch the culture

medium to a high calcium medium. This can be achieved by changing to DMEM/Ham's F-12

(2:1, v/v) supplemented with 1.2 mM calcium, 10% FBS, and 10 µg/mL insulin.[5]

Induction of Late Differentiation: For more advanced differentiation, continue to culture the

cells in the high calcium medium and supplement with 50 µg/mL of Vitamin C. Culture for an

additional 8 days, changing the medium every 2-3 days.[5]

Cell Harvest:

Aspirate the culture medium and wash the cells twice with cold PBS.

Add Trypsin-EDTA solution to detach the cells from the culture vessel.

Neutralize the trypsin with medium containing FBS.

Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes to

pellet the cells.

Aspirate the supernatant and wash the cell pellet with cold PBS.
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Centrifuge again and discard the supernatant. The cell pellet is now ready for lipid

extraction.

Ceramide NP Extraction (Modified Bligh-Dyer Method)
This protocol is a modification of the Bligh-Dyer method, optimized for the extraction of lipids

from cultured cells.[6][7]

Materials:

Cell pellet from cultured keratinocytes

Chloroform

Methanol

Deionized Water

Glass tubes with Teflon-lined caps

Vortex mixer

Centrifuge

Nitrogen gas stream or vacuum concentrator

Procedure:

Cell Lysis and Initial Extraction:

Resuspend the cell pellet (from a confluent 10 cm plate, approx. 1-5 x 10^6 cells) in 0.8

mL of deionized water in a glass tube.

Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

Vortex the mixture vigorously for 15 minutes.

Phase Separation:
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Add 1 mL of chloroform to the mixture and vortex for 1 minute.

Add 1 mL of deionized water to the mixture and vortex for another minute.

Centrifuge the sample at 1000 x g for 10 minutes to separate the phases. You will observe

two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.

Lipid Collection:

Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and

transfer it to a new clean glass tube. Be cautious not to disturb the protein interface

between the two layers.

Drying the Lipid Extract:

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen

gas or using a vacuum concentrator.

The resulting dried lipid film can be stored at -80°C until analysis.

Quantification of Ceramide NP by LC-MS/MS
This protocol outlines the parameters for the quantification of Ceramide NP using a triple

quadrupole mass spectrometer.

Materials:

Dried lipid extract

Acetonitrile (LC-MS grade)

Isopropanol (LC-MS grade)

Formic acid

Ceramide NP standard

Internal Standard (e.g., C17:0 Ceramide)
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LC-MS/MS system with an electrospray ionization (ESI) source

C8 or C18 reversed-phase HPLC column

Procedure:

Sample Preparation:

Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial

mobile phase (e.g., Acetonitrile/Isopropanol with 0.2% formic acid).

Spike the sample with a known concentration of the internal standard (e.g., 50 ng of C17

Ceramide).[6]

Vortex thoroughly and transfer to an autosampler vial.

LC-MS/MS Analysis:

HPLC Separation:

Column: Xperchrom 100 C8 column (2.1 × 150 mm, 5 μm) or equivalent.[6]

Mobile Phase A: Water with 0.2% formic acid.[6]

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[6]

Flow Rate: 0.3 mL/min.[6]

Gradient: A typical gradient would start with a lower percentage of mobile phase B,

ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

Mass Spectrometry Detection:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific m/z transitions for Ceramide NP and the internal

standard should be optimized on the instrument. A common product ion for ceramides is
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m/z 264, which results from the loss of the fatty acyl chain.[6][8] For Ceramide NP (with

a phytosphingosine base), the precursor ion will depend on the specific fatty acid chain

length. For example, for Ceramide NP with a C18 fatty acid, the precursor ion [M+H]+

would be m/z 566.

Ceramide NP (example C18): Precursor ion (m/z) 566 → Product ion (m/z) 264.

Internal Standard (C17 Ceramide): Precursor ion (m/z) 552 → Product ion (m/z) 264.

[6]

Data Analysis:

Quantify the amount of Ceramide NP in the sample by comparing the peak area ratio of

the analyte to the internal standard against a calibration curve generated using known

concentrations of the Ceramide NP standard.

Visualization of Protocols and Pathways
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Experimental Workflow for Ceramide NP Extraction
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Simplified Ceramide NP Biosynthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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